4-Acetamidophenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-acetamidophenylboronic acid and its derivatives involves several chemical strategies designed to introduce the boronic acid and acetamido functionalities. Notably, the use of o-acetamidophenylboronate esters, which are stabilized against hydrolysis by an intramolecular O-B interaction, represents a key advancement in the synthesis of these compounds. This interaction enhances the stability of the boronate esters, facilitating their application in carbohydrate synthesis and bioconjugation reactions (Cai & Keana, 1991).
Molecular Structure Analysis
The molecular structure of 4-acetamidophenylboronic acid is characterized by the presence of a boronic acid group attached to an acetamidophenyl ring. This structure is critical for its biological activity, as it enables the compound to form stable complexes with biomolecules containing vicinal diol groups, such as carbohydrates. The solid-state structures of related compounds, such as 4-carboxyphenylboronic acid and its hydrates, have been reported, providing insights into the intermolecular interactions that govern the behavior of these compounds in different environments (SeethaLekshmi & Pedireddi, 2007).
Chemical Reactions and Properties
4-Acetamidophenylboronic acid undergoes various chemical reactions that exploit its boronic acid functionality. For example, it can participate in Suzuki coupling reactions, which are widely used in the synthesis of complex organic molecules. Additionally, the compound's ability to form cyclic boronates with 1,2-diols underlies its application in protecting group chemistry and bioconjugation strategies. The electrochemical cleavage of the carbon-boron bond in 4-acetamidophenylboronic acid has also been explored, highlighting its potential in the development of electronically controlled drug delivery systems (Sato et al., 2021).
Physical Properties Analysis
The physical properties of 4-acetamidophenylboronic acid, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The compound's ability to form stable hydrates and its behavior in different solvents are of particular interest for its application in synthesis and material science. Studies on related compounds provide valuable information on how the presence of functional groups affects these properties and their implications for the compound's reactivity and stability.
Chemical Properties Analysis
The chemical properties of 4-acetamidophenylboronic acid, including acidity (pKa), reactivity towards nucleophiles, and its role as a catalyst or reagent in organic synthesis, are key to its diverse applications. The modification of its structure, such as perfluoroalkylation, has been shown to significantly alter its pKa, thereby enhancing its binding affinity for polyols under physiological pH conditions. This modification opens up new avenues for its application in biological and material sciences (Shiino et al., 1993).
Scientific Research Applications
It serves as a key starting material in the synthesis of novel pyridazinones, thiazoles derivatives, and other heterocycles, which show potential antimicrobial activities (El-Hashash, Essawy, & Fawzy, 2014).
It is involved in the formation of N-arachidonoylphenolamine (AM404) through conjugation with arachidonic acid in the brain and spinal cord, playing a role in pain and thermoregulatory pathways (Högestätt et al., 2005).
O-acetamidophenylboronic acids are novel agents for bioconjugation reactions involving carbohydrate moieties, offering applications in biochemistry and molecular biology (Cai & Keana, 1991).
The electrochemical reaction of p-acetamidophenylboronic acid could be utilized in the development of electrically controlled drug delivery systems under neutral pH conditions (Sato et al., 2021).
Its derivatives, such as perfluoroalkylated phenylboronic acid, show applications in biological and material sciences due to their binding capabilities with polyols under physiological pH (Shiino et al., 1993).
It is also involved in the crystallization-induced formation of boron-centered spirocyclic systems, demonstrating an unusual packing structure (Pappin et al., 2017).
Safety And Hazards
4-Acetamidophenylboronic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
(4-acetamidophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEWTHXZHHATTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370427 | |
Record name | 4-Acetamidophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidophenylboronic acid | |
CAS RN |
101251-09-6 | |
Record name | 4-Acetamidophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Acetamidophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.